REACTION_SMILES
|
[CH2:2]([Al+:3][CH2:4][CH:5]([CH3:6])[CH3:7])[CH:8]([CH3:9])[CH3:10].[CH3:30][C:31]([OH:32])=[O:33].[CH3:35][c:36]1[cH:37][cH:38][cH:39][cH:40][cH:41]1.[Cl:11][c:12]1[n:13][c:14](-[c:24]2[cH:25][cH:26][cH:27][cH:28][cH:29]2)[c:15]2[cH:16][cH:17][cH:18][cH:19][c:20]2[c:21]1[C:22]#[N:23].[H-:1].[OH2:34]>>[Cl:11][c:12]1[n:13][c:14](-[c:24]2[cH:25][cH:26][cH:27][cH:28][cH:29]2)[c:15]2[cH:16][cH:17][cH:18][cH:19][c:20]2[c:21]1[CH:22]=[O:32]
|
Name
|
CC(C)C[Al+]CC(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C[Al+]CC(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1c(Cl)nc(-c2ccccc2)c2ccccc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
O=Cc1c(Cl)nc(-c2ccccc2)c2ccccc12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |